3-[3-(Dimethylamino)propoxy]benzaldehyde
Overview
Description
The compound 3-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical derivative of benzaldehyde, which is a pivotal building block in organic synthesis. It is characterized by the presence of a dimethylamino group attached to a propoxy substituent, which in turn is connected to the benzaldehyde core. This structure is related to various compounds studied in the provided papers, where dimethylamino benzaldehyde derivatives are synthesized and their reactivity is explored in different contexts.
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzaldehyde derivatives with various reagents. For instance, the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone under controlled conditions, leading to the formation of mononuclear and dinuclear compounds . Another synthesis route is the preparation of p-(dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde using Ag2O as a catalyst, which highlights the versatility of dimethylamino benzaldehyde derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of dimethylamino benzaldehyde derivatives is often confirmed by spectroscopic methods such as UV, IR, and MS. X-ray diffraction is also used to establish the structure of crystalline compounds, as seen in the study of dinuclear thiosemicarbazones and the spatial structure determination of a phosphorus heterocycle expansion product . These analyses are crucial for understanding the conformation and stability of the synthesized compounds.
Chemical Reactions Analysis
Dimethylamino benzaldehyde derivatives participate in various chemical reactions. For example, the oxidation of dimethylamino benzaldehyde by tetraethylammonium bromochromate results in the formation of the corresponding acids . The modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde leads to the synthesis of complex heterocyclic compounds . Additionally, the reactivity of these derivatives in the formation of chelate rings and their behavior in solution is investigated, providing insights into their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino benzaldehyde derivatives are influenced by their molecular structure. The presence of the dimethylamino group can affect the electron distribution within the molecule, which in turn influences reactivity. The studies show that these compounds can form stable chelate rings and exhibit specific reactivity patterns, such as the formation of a chromate ester intermediate in oxidation reactions . The solubility and stability in different solvents, as well as the thermodynamics of their reactions, are also topics of interest in understanding their properties .
Scientific Research Applications
1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities of Benzamides
- Application Summary: Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
- Methods of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
2. Nanoparticles and Their Biological Applications
- Application Summary: Nanoparticles have been used in targeting drug-resistant bacteria and highlighting new pathways for drug delivery, diagnostics, and beyond .
- Methods of Application: The practical implications of nanoparticles in combating antimicrobial resistance (AMR), where traditional antibiotics are increasingly ineffective . Nanoparticles offer new mechanisms to kill pathogens and mitigate their uncontrollable effects through conventional methods .
- Results or Outcomes: This research notably addresses the potential of nanoparticles to offer new mechanisms against pathogen resistance compared to conventional treatments, revealing innovative strategies that could lead to more effective therapies .
Safety And Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPGTWBRBJOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444013 | |
Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylamino)propoxy]benzaldehyde | |
CAS RN |
26815-13-4 | |
Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.